Tert-butyl 6-chloro-3-(2-hydroxyethyl)indole-1-carboxylate
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Overview
Description
Tert-butyl 6-chloro-3-(2-hydroxyethyl)indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a hydroxyethyl group attached to the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-3-(2-hydroxyethyl)indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The chloro substituent is usually introduced via electrophilic aromatic substitution using a chlorinating agent . The hydroxyethyl group can be added through a nucleophilic substitution reaction using an appropriate alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-chloro-3-(2-hydroxyethyl)indole-1-carboxylate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the dechlorinated indole.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Tert-butyl 6-chloro-3-(2-hydroxyethyl)indole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-3-(2-hydroxyethyl)indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the chloro substituent can influence its binding affinity and selectivity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-indolecarboxylate: Similar structure but lacks the chloro and hydroxyethyl groups.
6-Chloroindole: Contains the chloro substituent but lacks the tert-butyl and hydroxyethyl groups.
3-(2-Hydroxyethyl)indole: Contains the hydroxyethyl group but lacks the tert-butyl and chloro groups.
Uniqueness
Tert-butyl 6-chloro-3-(2-hydroxyethyl)indole-1-carboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, the chloro group offers potential sites for further functionalization, and the hydroxyethyl group enhances solubility and reactivity .
Properties
Molecular Formula |
C15H18ClNO3 |
---|---|
Molecular Weight |
295.76 g/mol |
IUPAC Name |
tert-butyl 6-chloro-3-(2-hydroxyethyl)indole-1-carboxylate |
InChI |
InChI=1S/C15H18ClNO3/c1-15(2,3)20-14(19)17-9-10(6-7-18)12-5-4-11(16)8-13(12)17/h4-5,8-9,18H,6-7H2,1-3H3 |
InChI Key |
LSHFXHGPYFGLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)CCO |
Origin of Product |
United States |
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